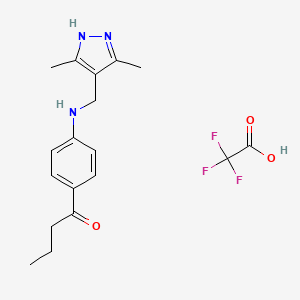
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate is a complex organic compound that features a pyrazole ring, a phenyl group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a halogenated benzene compound.
Formation of the Butanone Moiety: The butanone moiety is attached through a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the compound with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antitumor, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)ethanone: Similar structure but with an ethanone moiety instead of butanone.
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)propan-1-one: Similar structure but with a propanone moiety instead of butanone.
Uniqueness
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H22F3N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]butan-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H21N3O.C2HF3O2/c1-4-5-16(20)13-6-8-14(9-7-13)17-10-15-11(2)18-19-12(15)3;3-2(4,5)1(6)7/h6-9,17H,4-5,10H2,1-3H3,(H,18,19);(H,6,7) |
InChI Key |
RXYHMQTVEUFBNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)NCC2=C(NN=C2C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


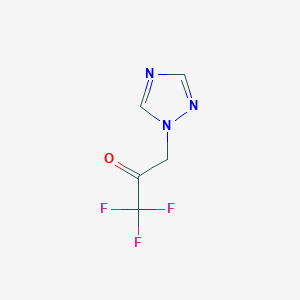
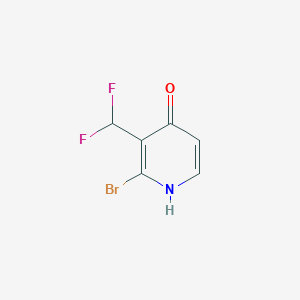
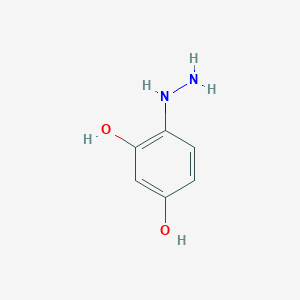
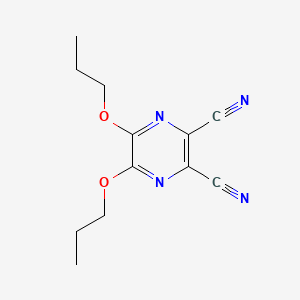
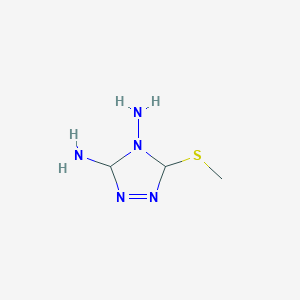
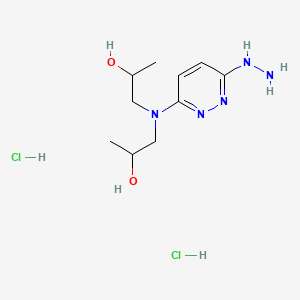
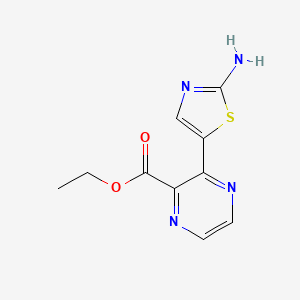
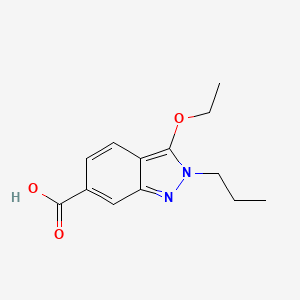
![(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13095792.png)
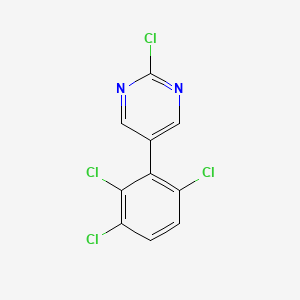
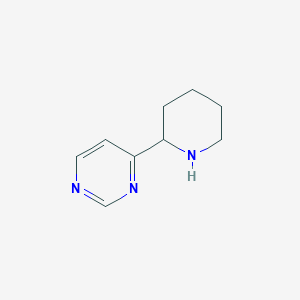
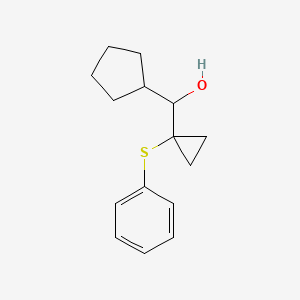
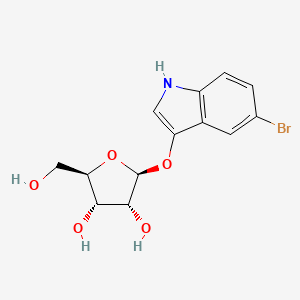
![1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B13095817.png)
